molecular formula C16H14N2OS2 B2704594 N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide CAS No. 942002-84-8

N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2704594
CAS No.: 942002-84-8
M. Wt: 314.42
InChI Key: DHKRQPZGTWYUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological profile and ability to interact with multiple biological targets . This compound is primarily intended for investigational research in early-stage drug discovery. Researchers value benzothiazole-based analogs like this for their potential across several therapeutic areas. Published studies on similar structures highlight their promise as core templates for developing anticancer agents , anticonvulsants , and anti-inflammatory compounds . Furthermore, its structural features make it a candidate for probing enzyme inhibition , with research on analogous molecules showing potent activity against urease, an enzyme linked to pathogenic bacteria . The presence of the acetamide linkage and thioether moiety is characteristic of molecules designed for optimal molecular interactions and pharmacokinetic properties. In silico predictions for related compounds suggest favorable physicochemical profiles that adhere to drug-likeness rules, indicating a potential for good oral bioavailability . This reagent serves as a versatile chemical tool for structure-activity relationship (SAR) studies , biological screening, and as a synthetic intermediate for further chemical elaboration. Important Notice: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-15-14(8-12)17-10-21-15/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKRQPZGTWYUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[d]thiazole with p-tolylthioacetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Commonly used catalysts include palladium and copper-based catalysts, which facilitate the formation of the desired product through a series of intermediate steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rate, resulting in consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis and Properties

The compound is synthesized through the reaction of benzo[d]thiazole with p-tolylthioacetic acid, typically facilitated by palladium or copper-based catalysts under controlled conditions to ensure high yield and purity. The synthesis methods are crucial as they influence the compound's properties and its subsequent applications in research and industry.

Table 1: Synthesis Overview

Reaction Component Role
Benzo[d]thiazoleStarting material
p-Tolylthioacetic acidReactant
Palladium/Copper catalystCatalyst
Controlled temperatureReaction condition

Anti-inflammatory Activity

Research has indicated that derivatives of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide exhibit anti-inflammatory properties. In a study evaluating similar compounds, promising anti-inflammatory effects were observed through in vivo pharmacological screening, particularly against cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX-2 Inhibition

A group of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was synthesized and tested for their ability to inhibit COX-2. Molecular docking studies confirmed strong binding interactions with the COX-2 enzyme, correlating with observed anti-inflammatory activity in animal models .

Anticancer Potential

The compound has been explored for its anticancer properties. Thiazole derivatives are known to interact with various molecular targets involved in cancer progression, making them suitable candidates for further development as anticancer agents.

Table 2: Anticancer Mechanisms

Mechanism Description
Enzyme InhibitionCompounds inhibit enzymes involved in cancer cell proliferation.
Apoptosis InductionTriggering programmed cell death in cancer cells.
Cell Cycle RegulationModulating pathways that control cell division.

Coordination Chemistry

The thiazole moiety in this compound allows for potential coordination with metal ions, which can be utilized in developing chemosensors for toxic metals or luminescent probes. The sulfur atom's affinity for heavy metals enhances the compound's utility in environmental monitoring and biomedical applications .

Case Study: Metal Ion Complexation

Recent studies have shown that derivatives containing the thiazole ring can selectively form complexes with cadmium ions, demonstrating their potential as chemosensors . Spectroscopic methods confirmed the formation of stable complexes, highlighting their application in detecting heavy metal contamination.

Industrial Applications

In addition to its biological significance, this compound has potential industrial applications, particularly in materials science. Its properties can be harnessed in developing new materials with specific electrical or optical characteristics.

Table 3: Industrial Applications

Field Application
Materials ScienceDevelopment of semiconductors and polymers
Environmental MonitoringUse as a chemosensor for detecting toxic metals

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide with structurally and functionally related acetamide derivatives and heterocyclic compounds (Table 1).

Table 1: Key Comparisons of Structural Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d]thiazol-5-yl + acetamide p-Tolylthio Not explicitly reported (inference)
Ravindra et al. Compounds 47–50 Benzo[d]thiazol-5-ylsulfonyl + piperazine 3,5-Difluorophenyl, thiazol-2-yl, etc. Antimicrobial (Gram+ bacteria), antifungal
LSN3316612 Thiazol-2-yl + acetamide Methylpiperidine + fluoropyridinyl O-GlcNAcase (OGA) inhibition
KCH-1521 Benzo[d][1,3]dioxol-5-yl + N-acylurea Indol-3-yl ethylcarbamoyl Talin modulation in endothelial cells
Compounds 9a–9e () Benzoimidazole + triazole-thiazole 4-Fluorophenyl, 4-bromophenyl, etc. Docking studies (enzyme interaction)
5d and 5e () Benzo[d]thiazol-2-ylthio + spiroindoline Chloro, methyl groups Anti-inflammatory, analgesic, antibacterial

Structural Differences and Pharmacological Implications

Sulfur-Containing Moieties :

  • The target compound’s p-tolylthio group distinguishes it from analogs like Ravindra’s sulfonylpiperazine derivatives (e.g., Compound 47) . The thioether linkage in the target may enhance metabolic stability compared to sulfonyl groups, which are more prone to enzymatic hydrolysis.
  • In contrast, compounds like 5d () feature a benzothiazol-2-ylthio group but lack the acetamide linkage, instead incorporating spiroindoline rings. This structural variance correlates with their anti-inflammatory and analgesic activities .

Heterocyclic Modifications :

  • The benzo[d]thiazole core in the target compound is shared with LSN3316612 (), which substitutes the acetamide with a methylpiperidine-fluoropyridinyl group. LSN3316612’s OGA inhibitory activity suggests that benzo[d]thiazole derivatives can target enzymes involved in post-translational modifications .
  • Compounds 9a–9e () replace the benzo[d]thiazole with benzimidazole-triazole-thiazole hybrids. The triazole ring in these analogs may improve solubility, but their larger molecular weight (~500–550 g/mol) could reduce bioavailability compared to the target compound .

Lipophilicity and Binding Interactions :

  • The p-tolylthio group in the target compound likely increases lipophilicity (clogP ~3.5–4.0, estimated), similar to the 4-bromophenyl group in Compound 9c (). Such substituents may enhance membrane penetration but could also elevate toxicity risks .
  • Chalcone derivatives () with α,β-unsaturated ketones exhibit broader antimicrobial activity but lack the acetamide scaffold, limiting direct comparability .

Biological Activity

N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide is a compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a benzothiazole ring connected to a p-tolylthio group via an acetamide linkage. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, resulting in successful acylation confirmed by crystallographic studies showing normal bond lengths and angles .

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapeutics . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

2. Acetylcholinesterase Inhibition

Compounds containing benzothiazole structures have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that these compounds can effectively bind to the active site of AChE, enhancing acetylcholine levels in the brain.

3. Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Studies report that these compounds exhibit broad-spectrum antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE plays a significant role in its neuroprotective effects.
  • Induction of Apoptosis : In cancer cells, benzothiazole derivatives can trigger apoptotic pathways, leading to cell death.
  • Interaction with Cellular Targets : The compound may interact with various cellular receptors or proteins, influencing signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

StudyFindings
Study 1 Reported synthesis and docking studies indicating strong binding affinity to COX-2 enzyme, suggesting anti-inflammatory potential.
Study 2 Demonstrated significant anticancer activity with IC50 values ranging from 1.8 µM to 10 µM against different cancer cell lines.
Study 3 Evaluated anticonvulsant properties in animal models, showing promising results compared to standard drugs.

Q & A

Q. What computational tools validate discrepancies between predicted and experimental logP values?

  • Methodological Answer :
  • QSAR Models : employs Schrödinger’s QikProp to predict logP, comparing it with HPLC-measured values .
  • Fragment-Based Analysis : Break down the molecule into benzothiazole (logP +2.1) and p-tolylthio (logP +1.8) to reconcile deviations >0.5 units .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.